Cas no 1609406-80-5 (2-Hydrazinopyrimidine Hydrate)
2-Hydrazinopyrimidine Hydrate Chemical and Physical Properties
Names and Identifiers
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- 2-Hydrazinylpyrimidine hydrate
- 2-Hydrazinopyrimidine hydrate
- pyrimidin-2-ylhydrazine;hydrate
- SB56839
- 2-Hydrazinopyrimidine Hydrate
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- MDL: MFCD23704404
- Inchi: 1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H2
- InChI Key: QMGNAETUKFIAOL-UHFFFAOYSA-N
- SMILES: O.N(C1N=CC=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 59.1
- Topological Polar Surface Area: 64.8
Experimental Properties
- Melting Point: 110-115 °C
2-Hydrazinopyrimidine Hydrate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 7/9-24/25-26-36/37-38-51
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Hazardous Material Identification:
2-Hydrazinopyrimidine Hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953968-50mg |
2-Hydrazinopyrimidine Hydrate |
1609406-80-5 | 50mg |
45.00 | 2021-08-04 | ||
| TRC | H953968-100mg |
2-Hydrazinopyrimidine Hydrate |
1609406-80-5 | 100mg |
60.00 | 2021-08-04 | ||
| TRC | H953968-500mg |
2-Hydrazinopyrimidine Hydrate |
1609406-80-5 | 500mg |
$64.00 | 2023-05-18 | ||
| Chemenu | CM387736-5g |
2-HYDRAZINOPYRIMIDINE |
1609406-80-5 | 95%+ | 5g |
$207 | 2023-02-02 | |
| TRC | H953968-1g |
2-Hydrazinopyrimidine Hydrate |
1609406-80-5 | 1g |
$81.00 | 2023-05-18 | ||
| TRC | H953968-2.5g |
2-Hydrazinopyrimidine Hydrate |
1609406-80-5 | 2.5g |
$98.00 | 2023-05-18 | ||
| abcr | AB403370-1 g |
2-Hydrazinopyrimidine hydrate |
1609406-80-5 | 1g |
€137.20 | 2023-06-17 | ||
| abcr | AB403370-5 g |
2-Hydrazinopyrimidine hydrate |
1609406-80-5 | 5g |
€381.90 | 2023-06-17 | ||
| eNovation Chemicals LLC | Y1241952-5g |
2-hydrazinopyrimidine hydrate |
1609406-80-5 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB403370-1g |
2-Hydrazinopyrimidine hydrate; . |
1609406-80-5 | 1g |
€137.20 | 2025-04-20 |
2-Hydrazinopyrimidine Hydrate Suppliers
2-Hydrazinopyrimidine Hydrate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Hydrazinopyrimidine Hydrate
Recent Advances in the Application of 2-Hydrazinopyrimidine Hydrate (CAS: 1609406-80-5) in Chemical Biology and Pharmaceutical Research
2-Hydrazinopyrimidine hydrate (CAS: 1609406-80-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. Recent studies have highlighted its potential in the synthesis of novel heterocyclic compounds, particularly as a precursor for pyrimidine-based scaffolds with diverse biological activities. This research brief consolidates the latest findings on the applications of this compound, focusing on its role in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Hydrazinopyrimidine hydrate in the synthesis of kinase inhibitors targeting EGFR and VEGFR2. The researchers utilized the hydrazine moiety to construct pyrazolo[3,4-d]pyrimidine derivatives, which showed promising antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range. The compound's ability to serve as a bifunctional linker was particularly noteworthy in this context.
In the field of antimicrobial development, a recent patent application (WO2023056321) disclosed novel antibacterial agents derived from 2-Hydrazinopyrimidine hydrate. The inventors reported that modifications at the hydrazine position yielded compounds with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA strains. Molecular docking studies suggested these derivatives interfere with bacterial DNA gyrase function, providing a potential new mechanism of action against resistant pathogens.
Structural biology investigations have provided new insights into the molecular interactions of 2-Hydrazinopyrimidine hydrate derivatives. X-ray crystallography data published in ACS Chemical Biology (2024) revealed that the hydrate form of this compound participates in unique water-mediated hydrogen bonding networks when complexed with protein targets. These findings have important implications for rational drug design, particularly in optimizing ligand-protein interactions for enhanced binding affinity and selectivity.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has also gained attention. Recent work in Nature Chemical Biology described its incorporation as a linker component in EGFR-directed PROTACs, where the hydrazine functionality facilitated optimal positioning of the E3 ligase recruiter relative to the target-binding moiety. This application capitalizes on the compound's conformational flexibility and ability to form stable hydrazone linkages under physiological conditions.
From a synthetic chemistry perspective, advances in the large-scale production of 2-Hydrazinopyrimidine hydrate have been reported. A 2024 Organic Process Research & Development publication detailed an improved synthetic route with enhanced yield (78% vs previous 52%) and reduced environmental impact through solvent optimization. This development addresses previous challenges in the compound's commercial availability and supports its broader application in pharmaceutical research.
Looking forward, the unique properties of 2-Hydrazinopyrimidine hydrate position it as a valuable tool in emerging areas such as covalent inhibitor design and bioorthogonal chemistry. Ongoing research is exploring its potential in creating targeted covalent inhibitors through hydrazone formation with aldehyde-containing protein residues, as well as its application in click chemistry approaches for bioconjugation and probe development.
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